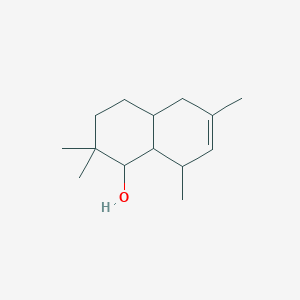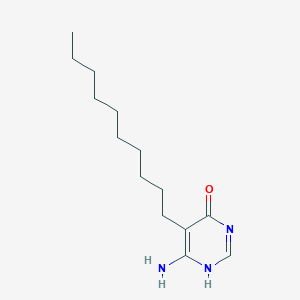
1-甲基咪唑-4-磺酰胺
描述
1-Methylimidazole-4-sulfonamide (MISA) is an organic compound that has been the subject of extensive research in the fields of organic chemistry, biochemistry and physiology. MISA is a versatile compound that has been used in a variety of applications such as synthesis, drug development, and as a catalyst in various biochemical reactions. MISA is a member of the imidazole family of compounds and is composed of a five-member ring structure containing a sulfonamide group.
科学研究应用
酚类化合物降解的漆酶活性增强
1-甲基咪唑-4-磺酰胺已被用于合成Cu-MIM 纳米酶,该酶表现出增强的漆酶样活性。这对于快速降解酚类化合物尤为重要,酚类化合物是常见的污染物。与天然漆酶相比,Cu-MIM 纳米酶显示出较低的 ( K_m ) 和较高的 ( V_{max} ),表明其效率更高。 其在恶劣条件下的稳定性使其成为环境应用中很有希望的候选者 .
污染物的智能检测
同样,Cu-MIM 纳米酶凭借其漆酶样活性,可用于灵敏检测酚类化合物。 已经建立了一种使用该纳米酶通过智能手机定量检测酚浓度的方法,这可能会彻底改变污染物检测和环境保护 .
沸石咪唑酯骨架(ZIF)中的晶体形成和相变
1-甲基咪唑-4-磺酰胺影响沸石咪唑酯骨架(ZIF)中的晶体形成和相变。这些骨架用于气体储存、分离和催化。 1-甲基咪唑-4-磺酰胺的存在会影响晶体结构和稳定性,这对这些应用中材料的性能至关重要 .
金属有机框架(MOF)中的玻璃形成
该化合物在 MOF 的玻璃形成中发挥作用,MOF 由于其在光子和电子学方面的独特特性而被使用。 了解 1-甲基咪唑-4-磺酰胺对玻璃化过程的影响可以导致开发具有针对性特性的新材料,以用于先进的技术应用 .
金属有机框架的调制
作为调节剂,1-甲基咪唑-4-磺酰胺会影响 MOF 的晶体工程。 这对于合成具有所需形态和功能的 MOF 非常重要,这些 MOF 可应用于药物递送、传感和催化 .
纳米酶的合成
1-甲基咪唑-4-磺酰胺参与合成具有漆酶样活性的纳米酶。 这些纳米酶可用作可持续化学中的催化剂,用于酚类降解等反应,为昂贵且稳定性较差的天然酶提供替代方案 .
环境监测
该化合物在制造可检测酚类化合物的纳米酶方面的作用延伸到环境监测。 这些纳米酶可以集成到传感器中,用于实时监测水质,有助于保护水生生态系统 .
先进的晶体多孔材料工程
1-甲基咪唑-4-磺酰胺有助于先进的晶体多孔材料的工程。 这些材料在分离过程和催化中具有应用,其中它们的孔隙率和表面积在其有效性中起着至关重要的作用 .
作用机制
Target of Action
1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .
Biochemical Pathways
Sulfonamides, including 1-Methylimidazole-4-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .
Result of Action
The result of the action of 1-Methylimidazole-4-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methylimidazole-4-sulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .
安全和危害
While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .
未来方向
There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .
生化分析
Biochemical Properties
1-Methylimidazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its molecular structure .
Cellular Effects
It is known that sulfonamides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methylimidazole-4-sulfonamide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Methylimidazole-4-sulfonamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
属性
IUPAC Name |
1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371677 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111124-90-4 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



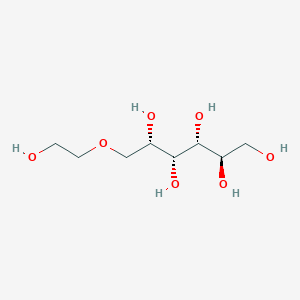
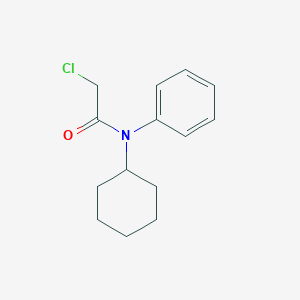
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
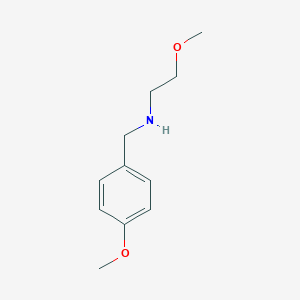
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
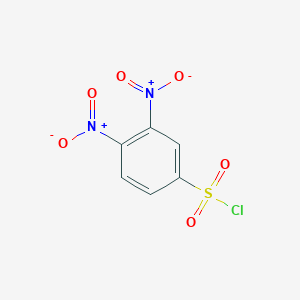
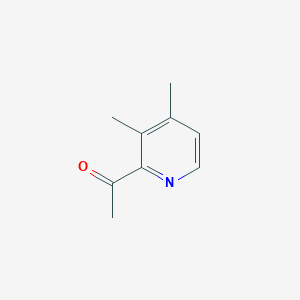
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
